molecular formula C7H17ClN2O2 B089156 Methylcarbamylcholine chloride CAS No. 14721-76-7

Methylcarbamylcholine chloride

Cat. No. B089156
CAS RN: 14721-76-7
M. Wt: 196.67 g/mol
InChI Key: RPJDIXRPQHHJFC-UHFFFAOYSA-N
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Description

Methylcarbamylcholine chloride, also known as Methylcarbachol, is a compound with the linear formula (CH3)3N+CH2CH2OC(O)NHCH3 Cl- . It is a solid substance that is white in color . It is soluble in water and methanol . It is used as a nicotinic agonist .


Molecular Structure Analysis

The molecular weight of Methylcarbamylcholine chloride is 196.68 g/mol . Its structure consists of a trimethylammonium group attached to a carbamoyl group, which is further linked to a chloride ion .


Physical And Chemical Properties Analysis

Methylcarbamylcholine chloride is a solid substance that is white in color . It is soluble in water and methanol . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .

Scientific Research Applications

  • Binding to Brain Receptors and Effect on Acetylcholine Release : Methylcarbamylcholine chloride binds specifically and with high affinity to rat hippocampus, frontal cortex, and striatum. It enhances spontaneous acetylcholine release from slices of rat hippocampus and frontal cortex, suggesting a role in altering cholinergic transmission in the brain through activation of presynaptic nicotinic receptors (Araujo et al., 1988).

  • Development as a Radioligand for Brain Nicotinic Receptors : As a radioligand, methylcarbamylcholine has been developed to study nicotinic cholinergic and nicotine-like binding sites in rat brain membranes. It offers a way to investigate the binding affinities of various nicotine analogs and cholinergic agents (Abood & Grassi, 1986).

  • Investigation in Muscarinic Receptor Function : Methylcarbamylcholine chloride has been used to study the inhibition of brain muscarinic acetylcholine receptors by mercuric cations, providing insights into the molecular mechanism of these receptors and the role of essential sulfhydryl groups in their function (Abd-Elfattah & Shamoo, 1981).

  • Comparative Pharmacological and Toxicological Studies : Methylcarbamylcholine chloride's pharmacologic and toxicologic properties have been compared with other choline compounds, contributing to a better understanding of its effects on the parasympathetic nervous system (Molitor, 1936).

  • Study of Drinking Behavior in Rats : Methylcarbamylcholine-induced polydipsia in rats has been studied to understand its effect on drinking behavior, providing insights into its interaction with nicotinic and muscarinic receptors (Yang, Buccafusco & Pauly, 1994).

  • Role in Autonomic Responsiveness Assessment : Its application in studying pupillary responses to cholinomimetic agents in various subjects, including those with allergies or asthma, suggests its utility in assessing autonomic responsiveness (Smith, Shelhamer & Kaliner, 1980).

properties

IUPAC Name

trimethyl-[2-(methylcarbamoyloxy)ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-8-7(10)11-6-5-9(2,3)4;/h5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJDIXRPQHHJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045789
Record name Methylcarbamylcholine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylcarbamylcholine chloride

CAS RN

14721-76-7
Record name Ethanaminium, N,N,N-trimethyl-2-[[(methylamino)carbonyl]oxy]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14721-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Choline, chloride, methylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylcarbamylcholine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Verbitsky, CV Rothlin, E Katz, AB Elgoyhen - Neuropharmacology, 2000 - Elsevier
The rat α9 nicotinic acetylcholine receptor (nAChR) was expressed in Xenopus laevis oocytes and tested for its sensitivity to a wide variety of cholinergic compounds. Acetylcholine (ACh…
Number of citations: 191 www.sciencedirect.com
JW Nalwalk, K Svokos, R Leurs, LB Hough - … Biochemistry and Behavior, 2005 - Elsevier
… Methylcarbamylcholine chloride (MCC) and (−) nicotine hydrogen tartrate were dissolved in saline and titrated to a pH between 5.5 and 6.5. 1-(3-Chlorophenyl)biguanide hydrochloride …
Number of citations: 12 www.sciencedirect.com
DJ Canney, M Zhang, PH Doukas, C Massakowski… - Life sciences, 1998 - Elsevier
Recent studies suggest that neuronal nicotinic acetylcholine receptors (nAChRs) may play a role in several CNS disorders and that subtype selective nicotinic ligands may be useful in …
Number of citations: 5 www.sciencedirect.com
ARL Davies, DJ Hardick, IS Blagbrough, BVL Potter… - …, 1999 - Elsevier
… (±)-Anatoxin-a, αBgt and methylcarbamylcholine chloride (MCC) were obtained from RBI (Poole, UK), nudicauline was from Latoxan (Rosans, France); other drugs and Triton X-100 …
Number of citations: 370 www.sciencedirect.com
MS Karadsheh, MS Shah, X Tang… - Journal of …, 2004 - Wiley Online Library
Mouse α4β2 nicotinic acetylcholine receptors (nAchRs) were stably expressed in HEK293T cells. The function of this stable cell line, termed mmα4β2, was assessed using an aequorin‐…
Number of citations: 58 onlinelibrary.wiley.com
SR Grady, NM Meinerz, J Cao… - Journal of …, 2001 - Wiley Online Library
Acetylcholine release stimulated by nicotinic agonists was measured as radioactivity released from perfused synaptosomes prepared from mouse interpeduncular nucleus (IPN) that …
Number of citations: 203 onlinelibrary.wiley.com
RI Desai, DJ Barber, P Terry - Behavioural pharmacology, 1999 - journals.lww.com
… carpine hydrochloride and methylcarbamylcholine chloride (MCC), both from Research Biochemicals Internationals (St. Albans, Hertfordshire, UK); and (–)-cocaine hydrochloride and (t)…
Number of citations: 43 journals.lww.com
YB Shmukler, F Silvestre, E Tosti - Zygote, 2008 - cambridge.org
… (4-amino-1-(6-chloro-2-piridyl)-piperidine hydrochloride) and chlorphenyl-biguanide] and agonists of n-acetylcholine receptors [epibatidine and methylcarbamylcholine chloride (Sigma)…
Number of citations: 13 www.cambridge.org
M Tomizawa, Z Wen, HL Chin… - Journal of …, 2001 - Wiley Online Library
… Atropine sulfate, (+/–)-epibatidine dihydrochloride, (–)-nicotine hydrogen tartrate and N-methylcarbamylcholine chloride were obtained from Sigma (St Louis, MO, USA). [ 3 H]IMI (31.8 Ci…
Number of citations: 24 onlinelibrary.wiley.com
PA Borea, K Varani, S Gessi, P Gilli, G Gilli - Biochemical pharmacology, 1998 - Elsevier
The thermodynamic parameters ΔG o (standard free energy), ΔH o (standard enthalpy) and ΔS o (standard entropy) of the binding equilibrium of eleven ligands (six agonists and five …
Number of citations: 53 www.sciencedirect.com

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